2,3-Dichlorobenzoyl chloride
Overview
Description
2,3-Dichlorobenzoyl chloride is an organic compound with the chemical formula C7H3Cl3O. It is a colorless to light yellow liquid, known for its applications in various chemical processes. This compound is characterized by the presence of chlorine and benzoyl functional groups, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl chloride can be synthesized by reacting 2,3-dichlorobenzoic acid with thionyl chloride in an inert atmosphere . The reaction typically involves heating the mixture to facilitate the conversion:
C7H4Cl2COOH+SOCl2→C7H3Cl3COCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorobenzoic acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2,3-dichlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines in the presence of a base to form amides.
Water: Hydrolysis occurs readily in the presence of moisture.
Lewis Acids: Used in Friedel-Crafts acylation reactions to catalyze the reaction.
Major Products Formed:
Amides: Formed from reactions with amines.
2,3-Dichlorobenzoic Acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
2,3-Dichlorobenzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The chlorine atoms enhance its electrophilicity, making it a potent reagent for introducing acyl groups into various substrates .
Comparison with Similar Compounds
3,4-Dichlorobenzoyl Chloride: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorobenzoyl Chloride: Another isomer with chlorine atoms at the 2 and 6 positions.
3,5-Dichlorobenzoyl Chloride: Chlorine atoms at the 3 and 5 positions, used in similar applications.
Uniqueness: 2,3-Dichlorobenzoyl chloride is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of products it forms. This positional isomerism allows for selective reactions and the synthesis of distinct compounds compared to its isomers .
Properties
IUPAC Name |
2,3-dichlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONBWJSFMTXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062697 | |
Record name | Benzoyl chloride, 2,3-dichloro- | |
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Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |
Record name | 2,3-Dichlorobenzoyl chloride | |
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CAS No. |
2905-60-4, 25134-08-1 | |
Record name | 2,3-Dichlorobenzoyl chloride | |
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Record name | 2,3-Dichlorobenzoyl chloride | |
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Record name | Benzoyl chloride, dichloro- | |
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Record name | Benzoyl chloride, dichloro- | |
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Record name | Benzoyl chloride, 2,3-dichloro- | |
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Record name | Benzoyl chloride, 2,3-dichloro- | |
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Record name | Dichlorobenzoyl chloride | |
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Record name | 2,3-dichlorobenzoyl chloride | |
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Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |
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Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
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